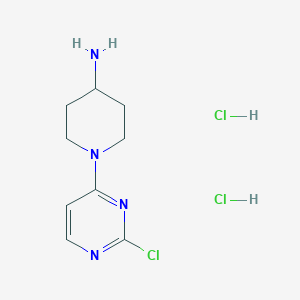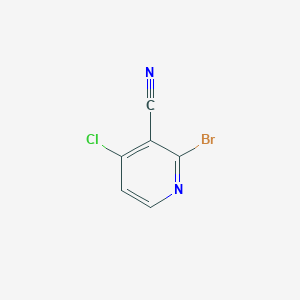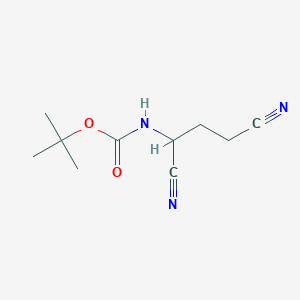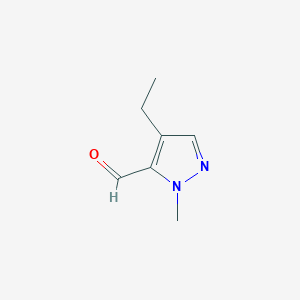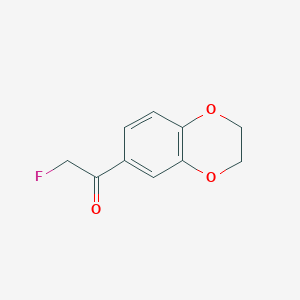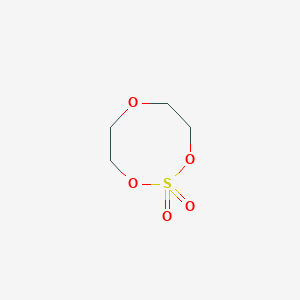
1,3,6,2lambda6-trioxathiocane-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,2lambda6-trioxathiocane-2,2-dione, also known as 1,3,6,2-tetrahydroxythiophene-2,2-dione, is an organic compound synthesized from thiophene and oxalic acid. It is a member of the thiophene family and is one of the most commonly studied compounds in organic chemistry. This compound has been studied for its potential applications in a variety of fields, including drug synthesis, catalysis, and analytical chemistry.
Applications De Recherche Scientifique
1,3,6,2lambda6-trioxathiocane-2,2-dione has been studied for its potential applications in a variety of fields. The compound has been studied as a potential drug target, due to its ability to interact with various enzymes and receptors. Additionally, the compound has been studied for its potential as a catalyst in organic synthesis reactions, as well as its potential to act as a chromogenic agent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 1,3,6,2lambda6-trioxathiocane-2,2-dione is not yet fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, which can lead to a variety of biochemical and physiological effects. Additionally, the compound has been shown to be able to interact with certain metal ions, which can lead to catalytic effects in certain reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. The compound has been shown to have antifungal, antibacterial, and antiviral activity. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress. In addition, the compound has been shown to have anti-inflammatory activity, which may be beneficial in treating a variety of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1,3,6,2lambda6-trioxathiocane-2,2-dione has several advantages and limitations for use in laboratory experiments. One advantage of the compound is that it is relatively inexpensive and easy to synthesize. Additionally, the compound is relatively stable, which makes it suitable for use in a variety of experiments. However, the compound is not water soluble, which can limit its use in certain experiments. Additionally, the compound is not very soluble in organic solvents, which can also limit its use in certain experiments.
Orientations Futures
1,3,6,2lambda6-trioxathiocane-2,2-dione has a variety of potential applications and future directions. The compound could be further studied for its potential as a therapeutic agent, as well as its potential as a catalyst in organic synthesis reactions. Additionally, the compound could be studied for its potential as an analytical tool, as well as its potential to act as an antioxidant. Finally, the compound could be studied for its potential to interact with metal ions, as well as its potential to act as an anti-inflammatory agent.
Méthodes De Synthèse
1,3,6,2lambda6-trioxathiocane-2,2-dione can be synthesized through a variety of methods. Commonly used synthesis methods include oxidation of thiophene with oxalic acid, oxidation of thiophene with peracids, and oxidation of thiophene with aqueous hydrogen peroxide. Oxidation of thiophene with oxalic acid is the most widely used method and involves the reaction of thiophene with oxalic acid in the presence of a base. The reaction is typically conducted at room temperature and yields this compound as the main product.
Propriétés
IUPAC Name |
1,3,6,2-trioxathiocane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c5-10(6)8-3-1-7-2-4-9-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMIDLJKTNRRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)OCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)
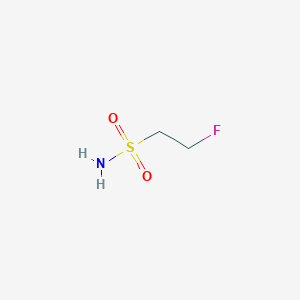
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)

